3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
Description
3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a pyridazine derivative featuring a 2-chlorobenzoyl-substituted piperazine moiety at position 3 and a 3,4,5-trimethylpyrazole group at position 4. Pyridazine derivatives are recognized for their pharmacological versatility, including anti-inflammatory, antimicrobial, and kinase-inhibitory activities .
Properties
IUPAC Name |
(2-chlorophenyl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O/c1-14-15(2)25-28(16(14)3)20-9-8-19(23-24-20)26-10-12-27(13-11-26)21(29)17-6-4-5-7-18(17)22/h4-9H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRQYGMCLFKTBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that has attracted attention in pharmaceutical research due to its potential biological activities. This compound features a piperazine ring, a chlorobenzoyl moiety, and a pyrazole substituent, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 422.9 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may exert its effects through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in various biochemical pathways. For instance, it may affect the aromatase enzyme system, which is crucial in estrogen biosynthesis.
- Receptor Modulation : It appears to modulate the activity of certain receptors related to neurotransmission and hormonal regulation. This modulation can lead to various physiological responses.
Antitumor Activity
Several studies have explored the antitumor potential of this compound. In vitro assays have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Study Example :
In a study examining its effects on breast cancer cells, the compound was found to inhibit cell proliferation with an IC50 value indicating effective concentration levels. The mechanism was linked to its ability to induce apoptosis in tumor cells.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it may inhibit the growth of certain bacterial strains.
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies indicate that it has favorable absorption characteristics but may exhibit variable metabolism rates across different species.
Toxicological assessments reveal that while the compound shows promise in therapeutic applications, further research is required to establish safety profiles and potential side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Pyridazine Derivatives
*Calculated based on molecular formula.
Key Structural and Functional Insights :
Substituent Impact on Bioactivity: The 2-chlorobenzoyl-piperazine group in the target compound is structurally analogous to the 4-chlorophenoxypropyl-piperazine group in ’s compound, which demonstrated anti-bacterial and anti-viral activities . Chlorinated aromatic groups often enhance lipophilicity and target binding. The 3,4,5-trimethylpyrazole substituent may improve metabolic stability compared to simpler pyrazole derivatives (e.g., ’s compound), where unsubstituted pyrazole relies on H-bonding for stabilization .
Synthetic Pathways :
- Pyridazine derivatives are commonly synthesized via nucleophilic substitution or coupling reactions. For instance, used reflux with aniline in xylene to introduce a phenyl group , while employed glacial acetic acid under reflux for cyclization . The target compound likely requires similar conditions for piperazine and pyrazole coupling.
Crystallographic and Structural Features: Pyridazine derivatives often exhibit planar geometries (e.g., r.m.s. deviation of 0.044 Å in ’s compound) and intramolecular H-bonding (S(6) motif), which influence solubility and crystallinity .
Kinase Inhibition Potential: The imidazo[4,5-b]pyridine derivative in shares a piperazine moiety and demonstrates kinase inhibitory activity . The target compound’s pyridazine core and substituted piperazine may similarly interact with ATP-binding pockets in kinases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
